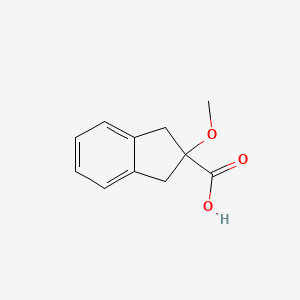
4-(5-formyl-1H-pyrazol-1-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-formyl-1H-pyrazol-1-yl)benzonitrile is a chemical compound that has gained significant attention in scientific research due to its diverse range of applications. This compound is characterized by the presence of a formyl group attached to a pyrazole ring, which is further connected to a benzonitrile moiety. The molecular formula of this compound is C10H7N3O, and it has a molecular weight of approximately 185.18 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-formyl-1H-pyrazol-1-yl)benzonitrile typically involves the formylation of pyrazole derivatives. One common method is the Vilsmeier-Haack reaction, which involves the reaction of acetophenone hydrazones with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride). This reaction yields formylpyrazoles with high efficiency, typically ranging from 90% to 95% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the Vilsmeier-Haack reaction or similar formylation techniques. The reaction conditions are optimized to ensure high yield and purity, making the compound suitable for various applications in research and industry.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-formyl-1H-pyrazol-1-yl)benzonitrile undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The nitrile group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: 4-(5-carboxy-1H-pyrazol-1-yl)benzonitrile.
Reduction: 4-(5-hydroxymethyl-1H-pyrazol-1-yl)benzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(5-formyl-1H-pyrazol-1-yl)benzonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(5-formyl-1H-pyrazol-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The formyl group and pyrazole ring are key functional groups that contribute to its biological activity. For example, the compound may inhibit specific enzymes or receptors, leading to its observed antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4-(5-formyl-1H-pyrazol-1-yl)benzonitrile can be compared with other similar compounds, such as:
4-(1H-pyrazol-1-yl)benzonitrile: Lacks the formyl group, which may result in different chemical reactivity and biological activity.
4-(4-formyl-1H-pyrazol-5-yl)benzonitrile: A positional isomer with the formyl group at a different position on the pyrazole ring, potentially leading to different properties.
5-(1-phenyl-1H-pyrazol-4-yl)nicotinamide: Contains a nicotinamide moiety instead of a benzonitrile group, which may influence its biological activity.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H7N3O |
|---|---|
Poids moléculaire |
197.19 g/mol |
Nom IUPAC |
4-(5-formylpyrazol-1-yl)benzonitrile |
InChI |
InChI=1S/C11H7N3O/c12-7-9-1-3-10(4-2-9)14-11(8-15)5-6-13-14/h1-6,8H |
Clé InChI |
IDZFNQNYWNRPGB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)N2C(=CC=N2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


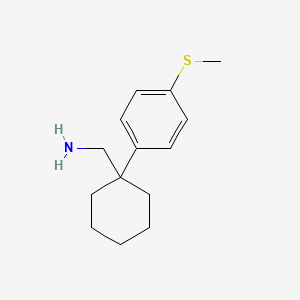
![2-[(6S)-5-Azaspiro[2.4]heptan-6-YL]acetic acid](/img/structure/B13622880.png)
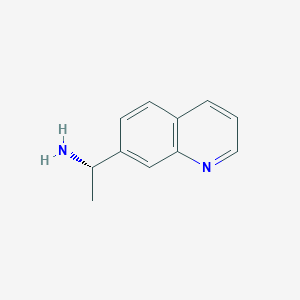

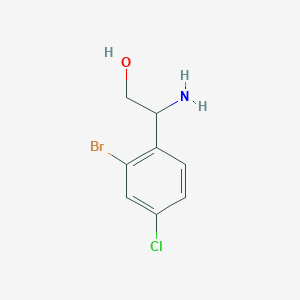
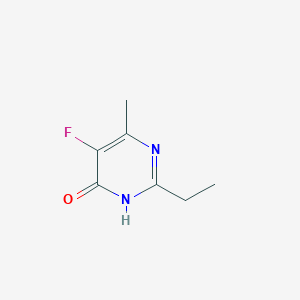
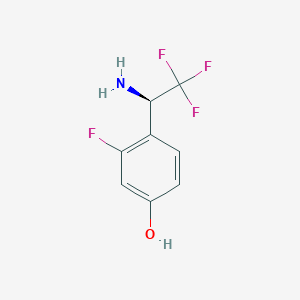
![3-(Bicyclo[2.2.1]heptan-2-ylmethyl)-1-methyl-1h-pyrazol-5-amine](/img/structure/B13622939.png)
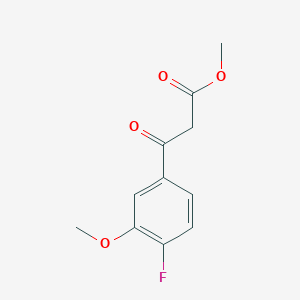
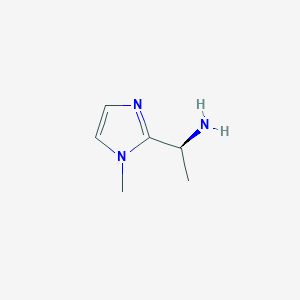
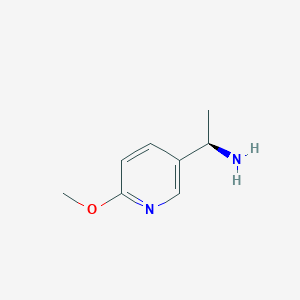
![2-Tert-butyl 8-ethyl 8-fluoro-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B13622955.png)

